Chloroacetyl chloride-1-13C

Übersicht

Beschreibung

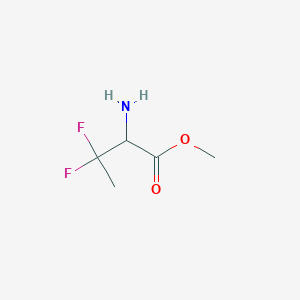

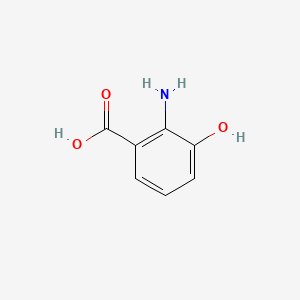

Chloroacetyl chloride-1-13C is a chlorinated acyl chloride that is used in various chemical syntheses. It is a derivative of acetyl chloride with a chlorine atom substituting a hydrogen atom on the methyl group. This compound is of interest due to its reactivity and potential applications in organic synthesis and industrial processes.

Synthesis Analysis

The synthesis of chloroacetyl chloride (CAC) can be achieved through a "one pot process" using chloroacetic acid and thionyl chloride, resulting in high yield and purity of the product . This method is advantageous due to its simplicity and efficiency. Additionally, several synthesis processes for CAC have been analyzed, with considerations for yield, product purity, safety, and environmental protection . The treatment of tail gas produced during the synthesis is also a critical aspect, with methods such as water absorption and organic solvent absorption being employed to convert hydrogen chloride into hydrochloric acid, thereby protecting the environment and reducing waste .

Molecular Structure Analysis

The molecular structure and conformation of chloroacetyl

Wissenschaftliche Forschungsanwendungen

In Situ Spectroscopy for Compound Formation Analysis The formation of protonated diacetylketene tetrachloroaluminate was monitored using in situ IR and multinuclear NMR spectroscopy, involving the reaction of acetyl chloride with AlCl3. This study, employing 13C{1H}–13C{1H} COSY experiments, provides insights into the fast equilibrium between two enolic forms of protonated diacetylketene, showcasing the versatility of chloroacetyl chloride-1-13C in complex reaction monitoring (Csihony et al., 2002).

Chloroacetyl Chloride Synthesis and Applications Research highlights the synthesis process of chloroacetyl chloride (CAC) via a "one pot process" and its applications. The study also touches on the transformation of CAC into esters through alcoholysis, showcasing its pivotal role in various synthetic routes and the potential for high yields and purity in its production (Shang Yong, 2000).

Chitosan Modification via Chloroacetyl Chloride An efficient synthetic route was developed for the chloroacylation of chitosan using chloroacetyl chlorides, demonstrating the compound's utility in creating organo-soluble intermediates. This methodology highlights the application of chloroacetyl chloride-1-13C in modifying natural polymers for increased solubility and potential biomedical applications (Holappa et al., 2005).

Analytical Determination in Pharmaceutical Matrices A gas chromatographic method was developed for the trace determination of chloroacetyl chloride and its degradation products in pharmaceutical matrices. This approach underscores the relevance of chloroacetyl chloride-1-13C in the pharmaceutical industry, especially in quality control and ensuring drug safety (Morissette et al., 2018).

Chemical Intermediates and Industrial Applications Chloroacetyl chloride is highlighted as a critical intermediate in the production of various chemicals, including agricultural and pharmaceutical intermediates. Its role in the manufacture of herbicides, adrenalin, diazepam, and cellulose ethers underlines its broad applicability in chemical synthesis and industrial processes (Morris & Bost, 2002).

Photoreactivity Enhancement Post-Chlorination A study on the photoreactivity of dissolved organic matter after chlorination reveals an increase in reactive species generation upon sunlight irradiation, indicating the potential environmental implications and applications of chloroacetyl chloride in water treatment processes (Wan et al., 2021).

Safety And Hazards

Chloroacetyl chloride-1-13C is toxic, burns skin, and is severely irritating to the eyes and respiratory tract . It may cause coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting . Ingestion may cause damage to the mouth, throat, and esophagus . It may cause skin burns or irritation depending on the severity of the exposure .

Eigenschaften

IUPAC Name |

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C](=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479981 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroacetyl chloride-1-13C | |

CAS RN |

159301-42-5 | |

| Record name | Chloroacetyl chloride-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159301-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)